

## physical and chemical properties of N-Methyl Gatifloxacin-d3

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Compound of Interest

Compound Name: N-Methyl Gatifloxacin-d3

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## N-Methyl Gatifloxacin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **N-Methyl Gatifloxacin-d3**, a labeled internal standard of N-Methyl Gatifloxacin, which is a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development, offering detailed data and methodologies to support advanced research and analysis.

## **Core Physical and Chemical Properties**

**N-Methyl Gatifloxacin-d3** is a deuterated analog of N-Methyl Gatifloxacin. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.



Property	Value
Molecular Formula	C20H21D3FN3O4
Molecular Weight	392.44 g/mol
Appearance	Off-White Solid
Melting Point	168-179°C[1][2][3]
Solubility	Soluble in Methanol[1][2][3]
CAS Number	1216721-34-4
Synonyms	1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1- piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4- oxo-3-quinolinecarboxylic Acid

## **Experimental Protocols**

While specific experimental protocols for the synthesis and purification of **N-Methyl Gatifloxacin-d3** are not extensively published, the following methodologies are based on established procedures for the synthesis of Gatifloxacin and its derivatives. These protocols are provided as a guide and may require optimization for the specific deuterated compound.

## Synthesis of N-Methyl Gatifloxacin-d3 (Generalized Method)

The synthesis of **N-Methyl Gatifloxacin-d3** would likely follow a similar pathway to the synthesis of Gatifloxacin, with the introduction of the deuterated methyl group at the appropriate step. A plausible synthetic route involves the reaction of a Gatifloxacin precursor with a deuterated methylating agent.

#### Reaction Scheme:

A potential synthetic approach involves the N-methylation of a suitable Gatifloxacin intermediate using a deuterated methyl source, such as iodomethane-d3 (CD<sub>3</sub>I), in the presence of a base.



#### Materials:

- Gatifloxacin or a suitable precursor
- Iodomethane-d3 (CD₃I)
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, dimethylformamide)

#### Procedure:

- Dissolve Gatifloxacin or its precursor in the chosen solvent.
- Add the base to the reaction mixture.
- Slowly add iodomethane-d3 to the mixture at a controlled temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and solvent evaporation.

### **Purification Protocol**

Purification of the synthesized **N-Methyl Gatifloxacin-d3** is critical to ensure its suitability as an internal standard. A common method for purifying fluoroquinolone derivatives is recrystallization or column chromatography.

#### Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).
- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.



- · Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

#### Column Chromatography:

- Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC or another suitable method to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified N-Methyl Gatifloxacin-d3.

### **Analytical Methods**

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of **N-Methyl Gatifloxacin-d3** and for its quantification in various matrices.

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with a pH modifier like formic acid or acetic acid.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 293 nm for Gatifloxacin).



Internal Standard: For the analysis of N-Methyl Gatifloxacin, the deuterated N-Methyl
 Gatifloxacin-d3 serves as an excellent internal standard.

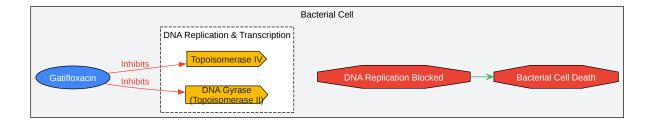
Mass Spectrometry (MS):

Coupled with a chromatographic separation technique like LC, mass spectrometry is essential for the structural confirmation and quantification of **N-Methyl Gatifloxacin-d3**. The deuterated nature of the compound allows for clear differentiation from its non-deuterated counterpart based on their mass-to-charge ratios.

# Mechanism of Action: Inhibition of Bacterial DNA Replication

Gatifloxacin, the parent compound of **N-Methyl Gatifloxacin-d3**, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

The following diagram illustrates the mechanism of action of Gatifloxacin.



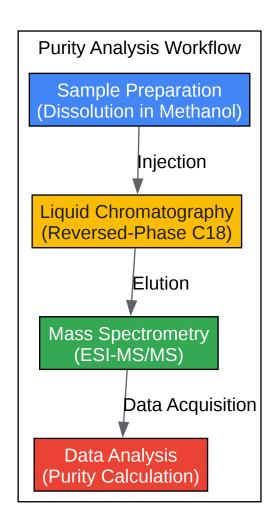
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Caption: Mechanism of action of Gatifloxacin.



## **Experimental Workflow for Purity Analysis**

The following diagram outlines a typical workflow for the analysis of **N-Methyl Gatifloxacin-d3** purity using LC-MS.



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Caption: Workflow for purity analysis of N-Methyl Gatifloxacin-d3.

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